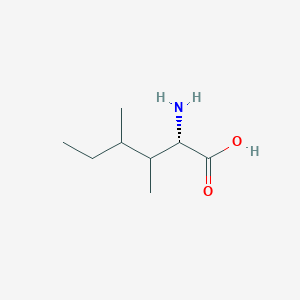

(2S)-2-Amino-3,4-dimethylhexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2S)-2-amino-3,4-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t5?,6?,7-/m0/s1 |

InChI Key |

DJFPUIRBUQHIBB-AHXFUIDQSA-N |

Isomeric SMILES |

CCC(C)C(C)[C@@H](C(=O)O)N |

Canonical SMILES |

CCC(C)C(C)C(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereocontrol Strategies for 2s 2 Amino 3,4 Dimethylhexanoic Acid

Enantioselective and Diastereoselective Synthesis of (2S)-2-Amino-3,4-dimethylhexanoic acid and its Stereoisomers

Achieving stereochemical control is paramount in the synthesis of this compound, which contains stereocenters at the α-carbon and within its γ-branched side chain. Methodologies must be capable of selectively producing the desired (2S) configuration at the amino acid center while also controlling the relative stereochemistry of the methyl groups at the C3 and C4 positions.

Asymmetric alkylation is a foundational strategy for the synthesis of chiral α-amino acids. chemrxiv.org These methods typically involve the generation of a chiral enolate equivalent from a glycine (B1666218) precursor, which then reacts with an electrophile to form the carbon-carbon bond of the amino acid side chain. Catalytic asymmetric approaches are particularly attractive and include techniques like nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents, which can generate a wide array of unnatural α-amino acid derivatives. nih.gov

Another powerful technique is the tandem N-alkylation/asymmetric π-allylation of α-iminoesters. nih.govacs.org This process involves a three-component coupling that generates a highly reactive enolate in situ, allowing for the construction of complex, enantioenriched α,α-disubstituted amino acids. nih.govacs.org The reactivity and selectivity of the enolate generated through this tandem process are often superior to those of enolates formed by direct deprotonation, a difference attributed to variations in solvation and aggregation states. acs.org

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org

Evans Oxazolidinones

The oxazolidinone auxiliaries developed by David A. Evans are highly effective for stereoselective alkylation reactions. wikipedia.orgsantiago-lab.com The process begins with the acylation of the chiral oxazolidinone auxiliary. williams.edu Deprotonation of the resulting N-acyl imide with a strong base at low temperature generates a rigid, chelated (Z)-enolate. williams.edu The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face and thereby ensuring high diastereoselectivity in the alkylation step. wikipedia.orgwilliams.edu Following the stereoselective alkylation, the auxiliary can be cleaved under hydrolytic or reductive conditions to yield the desired chiral carboxylic acid, which can then be converted to the amino acid. santiago-lab.comwilliams.edu

Ni(II) Complex Systems

An alternative and powerful methodology utilizes chiral Ni(II) complexes of Schiff bases derived from glycine. nih.gov This approach, pioneered by Belokon', creates a chiral nucleophilic glycine equivalent. acs.org A Schiff base is formed between glycine and a chiral ligand, which then coordinates with a Ni(II) ion to form a planar complex. nih.govacs.org This complex enhances the acidity of the glycine α-protons, facilitating deprotonation to form a chiral nickel-enolate. The planar structure and the chiral ligand direct the subsequent alkylation reaction, leading to high diastereoselectivity. nih.govacs.org A key advantage of this system is its versatility, allowing for the synthesis of a wide variety of α-amino acids with high enantiomeric purity. nih.govresearchgate.netchemistryworld.com The chiral ligand can often be recovered in high yield after hydrolysis of the alkylated complex. acs.org

| Methodology | Principle of Stereocontrol | Key Reagents | Advantages | Typical Cleavage Conditions |

|---|---|---|---|---|

| Evans Oxazolidinone Auxiliary | Steric hindrance from the substituent on the chiral auxiliary directs the approach of the electrophile to the enolate. wikipedia.org | (4R,5S)-4-methyl-5-phenyloxazolidinone or other derivatives, strong base (e.g., LDA, NaHMDS), alkyl halide. santiago-lab.comwilliams.edu | High diastereoselectivity, well-established and predictable outcomes. williams.edu | LiOH/H₂O₂, LiBH₄. santiago-lab.comwilliams.edu |

| Ni(II) Complex of Glycine Schiff Base | The chiral ligand and planar complex geometry control the facial selectivity of the alkylation of the glycine-derived enolate. nih.gov | Glycine, chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylprolinamide), Ni(NO₃)₂, base (e.g., NaOMe). nih.govacs.org | High enantioselectivity, applicable to a broad range of amino acids, recyclable ligand. nih.govacs.org | Acidic hydrolysis (e.g., HCl). acs.org |

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral amino acids. Chemoenzymatic routes often combine the strengths of chemical synthesis with the high stereospecificity of enzymes. For structurally related γ-hydroxy-α-amino acids, tandem enzymatic reactions have proven effective. nih.govacs.org One such strategy involves an initial enantioselective aldol (B89426) addition catalyzed by an aldolase, followed by an enantioselective amination of the resulting 4-hydroxy-2-oxo acid intermediate using a transaminase. nih.gov Different transamination systems can be employed, using various amine donors like L-alanine or L-glutamate, to drive the reaction to completion and achieve high stereoselectivity. nih.govacs.org While not directly applied to this compound, these methods demonstrate the potential for biocatalytic approaches to construct complex, stereochemically rich amino acids from simple precursors. acs.org

Total Synthesis Approaches for Structurally Related γ-Branched β-Hydroxy-α-Amino Acids and Analogs

The total synthesis of structurally complex amino acids provides a platform to test and develop stereoselective reactions. An efficient synthesis of all diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a close analog of the target compound, has been reported. dntb.gov.uaikiam.edu.ec This synthesis demonstrates a stepwise approach to control the three stereocenters. The strategy begins with a reaction between Garner's aldehyde (a chiral serine-derived building block) and 2-lithio-3-methyl-2-butene to establish the γ-branched carbon skeleton. ikiam.edu.ec Subsequent diastereoselective hydrogenation of the resulting olefin sets the stereochemistry at the C4 and C5 positions. The final steps involve intramolecular cyclization, oxidation of the alcohol to a carboxylic acid, and hydrolysis to yield the final β-hydroxy-α-amino acid. ikiam.edu.ec This route highlights how stereocenters can be installed sequentially, starting from a readily available chiral precursor. ikiam.edu.ec

Protecting Group Strategies and Methodologies in the Synthesis of this compound

The synthesis of amino acids and their subsequent incorporation into larger molecules necessitates the use of protecting groups to mask the reactive amino and carboxyl functionalities. jocpr.comresearchgate.net The choice of protecting groups is critical and depends on the specific reaction conditions to be employed throughout the synthetic sequence. merckmillipore.com

The two dominant strategies in peptide synthesis are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups for α-amino protection. researchgate.netub.edu

Boc Group: This group is stable to basic and nucleophilic conditions but is readily removed by moderate to strong acids, such as trifluoroacetic acid (TFA). researchgate.net

Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. researchgate.netug.edu.pl This orthogonality to acid-labile side-chain protecting groups makes the Fmoc strategy extremely popular in modern solid-phase peptide synthesis. nih.gov

The carboxylic acid group is typically protected as an ester, such as a methyl, ethyl, benzyl (B1604629) (Bn), or tert-butyl (tBu) ester. researchgate.net Benzyl esters can be removed by hydrogenolysis, while tert-butyl esters are cleaved by acid. researchgate.net The selection of an appropriate combination of amino and carboxyl protecting groups allows for selective deprotection and manipulation at different stages of a synthesis. jocpr.com

| Protecting Group | Structure | Functionality Protected | Common Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl (Boc) | (CH₃)₃COCO- | α-Amino | Strong acid (e.g., TFA). researchgate.net | Stable to base, hydrogenolysis. researchgate.net |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fm-CH₂O-CO- | α-Amino | Base (e.g., 20% piperidine in DMF). psu.edu | Stable to acid. researchgate.net |

| Benzyloxycarbonyl (Z or Cbz) | C₆H₅CH₂O-CO- | α-Amino | Catalytic hydrogenolysis (H₂/Pd), HBr in acetic acid. researchgate.net | Stable to mild acid and base. nih.gov |

| Benzyl (Bn) Ester | -COOCH₂C₆H₅ | Carboxyl | Catalytic hydrogenolysis (H₂/Pd). researchgate.net | Stable to mild acid and base. |

| tert-Butyl (tBu) Ester | -COOC(CH₃)₃ | Carboxyl | Strong acid (e.g., TFA). researchgate.net | Stable to base, hydrogenolysis. merckmillipore.com |

Derivatization Strategies for Incorporating this compound into Peptides and Chemical Probes

Once synthesized and appropriately protected, this compound can be incorporated into peptides. This involves the formation of a peptide (amide) bond, a process known as coupling. nih.gov The carboxylic acid of the incoming amino acid must first be activated to make it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain. nih.gov A variety of coupling reagents are used to facilitate this activation in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov These reagents convert the carboxylic acid into a highly reactive species, promoting efficient and rapid amide bond formation with minimal racemization. nih.govscripps.edu

Beyond peptide synthesis, the unique structure of this compound can be leveraged to create chemical probes. The primary amine or carboxylic acid can be modified using specific derivatization reagents to attach reporter groups like fluorophores or affinity tags. mdpi.com For example, reagents that selectively target primary amines can be used to label the amino acid, enabling its use in various biochemical and cell-based assays. mdpi.com The sterically hindered, lipophilic side chain could also serve as a unique recognition element or conformational constraint within a larger probe molecule.

Application of Fmoc and Boc Protection Schemes in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered non-proteinogenic amino acids like this compound into peptide chains via Solid-Phase Peptide Synthesis (SPPS) requires careful selection of protecting groups and coupling strategies. The two most common orthogonal protection schemes in SPPS are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino function. americanpeptidesociety.orgaltabioscience.com

Fmoc Protection Scheme:

The Fmoc group is favored in modern SPPS due to the mild basic conditions required for its removal (typically 20% piperidine in DMF), which are compatible with a wide range of acid-sensitive side-chain protecting groups. americanpeptidesociety.orgaltabioscience.com For this compound, the Fmoc-protected derivative would be prepared and used in SPPS. However, the steric bulk of the β,γ-dimethylated side chain can significantly slow down both the deprotection and the subsequent coupling steps. cem.com

To overcome these challenges, advanced coupling reagents that generate highly reactive acylating species are often employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently used to facilitate the formation of the peptide bond with hindered amino acids. Additionally, microwave-assisted SPPS has emerged as a powerful technique to accelerate these difficult coupling reactions. cem.com

Boc Protection Scheme:

The Boc strategy utilizes strong acid (typically trifluoroacetic acid, TFA) for the removal of the α-amino protecting group. iris-biotech.de While generally considered a more traditional approach, Boc-SPPS can be advantageous for certain sequences that are prone to aggregation under the conditions of Fmoc chemistry. The preparation of Boc-(2S)-2-Amino-3,4-dimethylhexanoic acid would proceed via standard methods. Similar to the Fmoc strategy, the incorporation of this bulky residue would necessitate optimized coupling protocols, potentially involving double coupling cycles or the use of more potent activating agents to ensure complete reaction. iris-biotech.de

| Protection Scheme | Deprotection Conditions | Advantages | Challenges with Hindered Residues | Mitigation Strategies |

| Fmoc | 20% Piperidine in DMF | Mild deprotection, orthogonal to acid-labile side-chain protecting groups. americanpeptidesociety.orgaltabioscience.com | Slow coupling and deprotection kinetics, potential for incomplete reactions. cem.com | Microwave irradiation, use of potent coupling reagents (HATU, HCTU), extended reaction times. cem.com |

| Boc | Trifluoroacetic Acid (TFA) | Robust, can be beneficial for aggregation-prone sequences. iris-biotech.de | Harsh acidic conditions, requires specialized equipment for HF cleavage. | Optimized coupling reagents, double coupling cycles. iris-biotech.de |

Site-Specific Functionalization and Chemical Modification for Research Applications

The incorporation of this compound into a peptide sequence provides a unique opportunity for site-specific functionalization and chemical modification, enabling the development of peptide-based tools for research. The aliphatic side chain of this amino acid is chemically inert, meaning that modifications are typically directed at the N-terminus, C-terminus, or the side chains of other amino acid residues within the peptide.

However, the presence of the bulky and conformationally constraining this compound residue can influence the local environment of the peptide backbone and neighboring side chains. This can be exploited to achieve site-selectivity in chemical modifications. For instance, the steric hindrance provided by this residue might shield adjacent reactive groups, thereby directing a modification to a more accessible site elsewhere in the peptide.

Common strategies for the site-specific modification of peptides that could be applied to sequences containing this compound include:

N-terminal Modification: The free amine of the N-terminal amino acid can be selectively acylated, alkylated, or conjugated to various labels (e.g., fluorophores, biotin) after the completion of SPPS and cleavage from the resin.

C-terminal Modification: The C-terminal carboxylic acid can be converted to an amide, ester, or other functional groups, or it can be used as a handle for ligation with other molecules.

Side-Chain Modification: The functional groups of other amino acids in the peptide sequence (e.g., the ε-amino group of lysine, the thiol group of cysteine, the carboxylic acid groups of aspartic and glutamic acid) can be selectively modified using a wide range of bioorthogonal chemistries. The conformational constraints imposed by this compound may influence the accessibility and reactivity of these side chains.

The introduction of this non-proteinogenic amino acid can also be used to probe structure-activity relationships. By systematically replacing natural amino acids with this compound, researchers can investigate the role of side-chain bulk and conformation in peptide folding, receptor binding, and enzymatic stability.

| Modification Site | Type of Modification | Common Reagents/Methods | Research Application |

| N-Terminus | Acylation, Alkylation, Bioconjugation | NHS esters, isothiocyanates, aldehydes (reductive amination). | Labeling with probes, altering pharmacokinetic properties. |

| C-Terminus | Amidation, Esterification, Ligation | Amine nucleophiles, alcohols, native chemical ligation. | Enhancing stability, creating peptide conjugates. |

| Amino Acid Side Chains | Thiol-maleimide reaction, Click chemistry, Lysine modification | Maleimides, azides/alkynes, NHS esters. | Introducing post-translational modifications, creating antibody-drug conjugates. |

Sophisticated Analytical and Spectroscopic Characterization in Research for 2s 2 Amino 3,4 Dimethylhexanoic Acid

High-Resolution Mass Spectrometry for Precise Structural Elucidation and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of molecules like (2S)-2-Amino-3,4-dimethylhexanoic acid. It provides a highly accurate mass-to-charge ratio, enabling the determination of the elemental composition with a high degree of confidence. This precision is vital for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS can confirm its molecular formula, C8H17NO2. nih.gov The technique's high resolving power also allows for isotopic profiling. By analyzing the relative abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), researchers can gain insights into the metabolic pathways or synthetic routes involved in the compound's formation. Modern liquid chromatography-mass spectrometry (LC-MS) methods offer superior sensitivity and specificity for the detection of non-proteinogenic amino acids. mdpi.com Tandem mass spectrometry (MS/MS) further aids in structural confirmation by providing characteristic fragmentation patterns. mdpi.com

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For a compound with multiple chiral centers like this compound, advanced NMR techniques are essential for assigning the relative and absolute stereochemistry.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Multi-dimensional NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace the carbon skeleton of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a map of which proton is attached to which carbon. researchgate.net This is instrumental in assigning the carbon spectrum based on the more easily assigned proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is particularly powerful for determining stereochemistry and conformational preferences. For instance, the spatial proximity of the methyl groups at the C3 and C4 positions can be established, helping to confirm the relative stereochemistry of these centers.

A simple ¹H and ¹³C NMR spectrometric analysis can permit the differentiation of isoleucine and allo-isoleucine residues by examining the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. rsc.org

Quantitative NMR for Purity and Reaction Yield Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of substances and calculating reaction yields without the need for a compound-specific reference standard. emerypharma.comox.ac.uk The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov

For this compound, qNMR can be employed by adding a known amount of an internal standard with a certified purity to a precisely weighed sample of the amino acid. researchgate.netnih.gov By comparing the integral of a well-resolved signal from the analyte with that of the internal standard, the absolute purity of the sample can be accurately determined. ox.ac.uk This method is particularly valuable as it is non-destructive and can provide a high degree of accuracy and precision. researchgate.net The selection of appropriate signals, away from any potential interfering signals like residual solvents, is crucial for accurate quantification.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

Due to the presence of multiple stereocenters, this compound can exist as several stereoisomers (enantiomers and diastereomers). Chiral chromatography is the gold standard for separating and quantifying these isomers to determine the enantiomeric and diastereomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development for Chiral Separation

The direct separation of amino acid enantiomers is often achieved using chiral stationary phases (CSPs) in HPLC and UPLC systems. chromatographyonline.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. chromatographyonline.com

Method development for the chiral separation of this compound involves several key steps:

Column Selection: A variety of CSPs are commercially available, based on selectors such as macrocyclic glycopeptides (e.g., teicoplanin), polysaccharides, and crown ethers. mst.edusigmaaldrich.com The choice of column is critical and often determined empirically.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier, buffer, and pH, is optimized to achieve the best resolution between the stereoisomers. sigmaaldrich.com

Derivatization: In some cases, derivatization of the amino acid with a chiral or achiral reagent can enhance separation and detection. nih.govrsc.org For instance, derivatization with a chiral reagent creates diastereomeric pairs that can be separated on a standard achiral column.

UPLC systems, with their smaller particle-sized columns, offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC, making them particularly well-suited for the challenging separation of stereoisomers. waters.com

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Chiral HPLC/UPLC | Differential interaction with a chiral stationary phase. | Direct analysis, high efficiency and resolution (especially UPLC). |

| Pre-column Derivatization | Formation of diastereomers with a chiral reagent, separated on an achiral column. | Can improve detectability and separation. nih.gov |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination of Isolated Forms and Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.net This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

For this compound, obtaining a suitable single crystal can be a significant challenge. If the native amino acid does not crystallize well, it is often necessary to prepare a derivative, for example, by forming a salt with a heavy atom or by reacting it with a molecule of known absolute configuration. researchgate.net The presence of a heavy atom enhances the anomalous dispersion effect, which is crucial for the unambiguous determination of the absolute configuration. thieme-connect.de The resulting crystal structure provides unequivocal proof of the (2S) configuration at the alpha-carbon, as well as the stereochemistry at the C3 and C4 positions. This technique was instrumental in establishing the L-configuration of proteinogenic amino acids. thieme-connect.de

Biochemical Roles and Incorporation into Biologically Active Scaffolds Excluding Clinical Studies

Putative Biosynthetic Origins and Metabolic Pathways of Analogous Structures

The precise biosynthetic pathway for (2S)-2-Amino-3,4-dimethylhexanoic acid is not well-defined, as it is a non-canonical amino acid. However, its origins can be inferred by examining the well-established metabolic pathways of structurally similar compounds, namely the canonical branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The catabolism of these BCAAs is a two-step process initiated by common enzymes, providing a robust model for the potential synthesis of non-canonical analogs. youtube.comnih.gov

The initial step in BCAA breakdown is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). nih.govyoutube.com This enzyme transfers the amino group from the BCAA to an α-keto acid, typically α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. nih.gov The second, irreversible step is the oxidative decarboxylation of the BCKA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which commits the carbon skeleton to further catabolism. nih.gov

It is plausible that the biosynthesis of this compound would follow a reverse-like pathway, starting with a corresponding α-keto acid precursor (3,4-dimethyl-2-oxohexanoic acid). This precursor could be synthesized through pathways analogous to those that create the carbon skeletons for isoleucine, potentially involving enzymes with promiscuous substrate specificity. nih.govresearchgate.net A transaminase, likely a BCAT isozyme, would then catalyze the final amination step to yield the final amino acid. nih.gov

Table 1: Analogous BCAA Metabolic Pathway Enzymes and Reactions

| Enzyme | Reaction Type | Function in BCAA Catabolism | Putative Role in ncAA Biosynthesis |

|---|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | Transamination | Removes the amino group from a BCAA to form a BCKA. nih.gov | Adds an amino group to an α-keto acid precursor to form the ncAA. |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Oxidative Decarboxylation | Irreversibly converts a BCKA into an acyl-CoA derivative. nih.gov | Not directly involved; pathway would likely start with the α-keto acid. |

Role as a Constituent or Analog of Natural Products and Macrocyclic Peptides

Non-canonical amino acids are frequently found in natural products, particularly in macrocyclic peptides synthesized by microorganisms and marine invertebrates. These unusual residues are crucial for the molecule's bioactivity and structural stability.

Structural Analysis within Cyclodepsipeptides (e.g., Pipecolidepsin A, Homophymine A Analogs)

Many complex cyclodepsipeptides isolated from marine sponges are rich in non-proteinogenic amino acids, including those with bulky, branched side chains. These compounds serve as excellent examples of how nature incorporates structures analogous to this compound.

Pipecolidepsin A : Isolated from the marine sponge Homophymia lamellosa, this cytotoxic cyclodepsipeptide is notable for its structural complexity. nih.gov It contains several unique residues, the most striking of which is D-allo-(2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA). nih.govikiam.edu.ecresearchgate.net This highly hindered, γ-branched amino acid is a cornerstone of the macrocycle's structure, highlighting the use of complex hexanoic acid derivatives in natural product scaffolds. ub.eduresearchgate.net

Homophymine A Analogs : A family of related cyclodepsipeptides (Homophymines B-E and A1-E1) has been isolated from the sponge Homophymia sp. researchgate.net These molecules share a common peptide core but feature different polyketide-derived acyl end groups, including structures like 3-hydroxy-2,4,6-trimethylheptanoic acid (HTMHA) and 3-hydroxy-2,4,6-trimethylnonanoic acid (HTMNA). researchgate.net The presence of these varied and highly methylated side chains underscores the structural diversity that such building blocks provide to macrocyclic architectures. researchgate.net

Table 2: Examples of Natural Products with Analogous ncAA Moieties

| Natural Product | Source Organism | Relevant Analogous Moiety |

|---|---|---|

| Pipecolidepsin A | Homophymia lamellosa (Sponge) | (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA) nih.govikiam.edu.ec |

| Homophymine B | Homophymia sp. (Sponge) | 3-Hydroxy-2,4,6-trimethylheptanoic acid (HTMHA) researchgate.net |

| Homophymine C | Homophymia sp. (Sponge) | 3-Hydroxy-2,4,6-trimethylnonanoic acid (HTMNA) researchgate.net |

Contribution of the this compound Moiety to Macrocycle Conformation and Stability

Conformational Rigidity : The bulky β- and γ-methyl groups on the hexanoic acid side chain restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. nih.gov This steric hindrance reduces the number of accessible conformations, forcing the peptide backbone into a more defined and rigid structure. nih.govresearchgate.net Such pre-organization is a key strategy used in nature and medicinal chemistry to enhance binding affinity to biological targets. nih.gov

Proteolytic Stability : A major liability of peptide-based therapeutics is their rapid degradation by proteases. researchgate.net The steric bulk of the dimethylhexanoic acid side chain can act as a shield, protecting adjacent peptide bonds from enzymatic cleavage. mdpi.comnih.govnih.gov This enhanced resistance to proteolysis significantly increases the metabolic stability and half-life of the macrocycle.

Hydrophobic Interactions : The long, aliphatic side chain is hydrophobic, which encourages its sequestration away from aqueous environments. Within a macrocycle, this can drive the folding process, helping to form and stabilize a specific three-dimensional conformation through intramolecular hydrophobic interactions. researchgate.net

Research on its Integration into Non-Canonical Peptides and Peptidomimetics

The unique structural features of this compound make it a valuable building block for the synthesis of non-canonical peptides and peptidomimetics. Researchers utilize such ncAAs to fine-tune the structural and functional properties of synthetic peptides. researchgate.netrsc.org

Impact on Peptide Secondary Structure, Folding, and Stability in Model Systems

The introduction of sterically hindered amino acids is a proven method for influencing peptide secondary structure and enhancing stability. nih.govthieme.deresearchgate.net The dimethylhexanoic acid residue is expected to exert several key effects:

Induction of Secondary Structures : While canonical β-branched amino acids like valine and isoleucine have a propensity for β-sheet structures, the significant steric bulk of this compound can also be used to stabilize helical or turn conformations by restricting backbone flexibility. nih.govgla.ac.ukmdpi.com The precise outcome depends on its position within the peptide sequence and its interactions with neighboring residues. acs.org

Enhanced Stability : As with natural macrocycles, incorporating this ncAA into synthetic linear or cyclic peptides increases their resistance to enzymatic degradation. nih.govresearchgate.net This improved stability is critical for developing peptides as therapeutic agents. nih.gov

Modulation of Folding : The hydrophobic and sterically demanding nature of the side chain can act as a nucleation point for peptide folding, guiding the peptide into a more defined and thermodynamically stable conformation. researchgate.net

Table 3: Predicted Impact of this compound on Peptide Properties

| Peptide Property | Predicted Impact | Underlying Mechanism |

|---|---|---|

| Conformational Flexibility | Decreased | Steric hindrance from β- and γ-methyl groups restricts backbone dihedral angles. nih.gov |

| Secondary Structure | Stabilization of defined structures (e.g., turns, helices) | Reduced conformational freedom limits the tendency to form random coils. acs.org |

| Proteolytic Resistance | Increased | Bulky side chain sterically shields adjacent peptide bonds from protease active sites. nih.gov |

| Hydrophobicity | Increased | Addition of a large, nonpolar aliphatic side chain. |

Investigation of Enzyme-Substrate and Protein-Ligand Interactions at a Molecular Level using Synthetic Analogs

Synthetic peptides incorporating ncAAs are powerful tools for probing molecular recognition events, such as enzyme-substrate and protein-ligand interactions. nih.govnih.govnih.gov By systematically replacing canonical amino acids with an analog like this compound, researchers can perform detailed structure-activity relationship (SAR) studies.

Probing Binding Pockets : Introducing the bulky and hydrophobic dimethylhexanoic acid side chain into a peptide ligand allows for the exploration of an enzyme's active site or a receptor's binding pocket. cam.ac.uk Observing whether this modification increases or decreases binding affinity provides valuable information about the size, shape, and hydrophobicity of the binding site. americanpeptidesociety.org For example, a significant increase in affinity might suggest the presence of a large, greasy pocket that can accommodate the side chain.

Developing Novel Inhibitors : A peptide analog containing this ncAA could function as a competitive enzyme inhibitor. nih.gov If the natural substrate has a smaller amino acid at that position, the synthetic analog might bind to the active site but, due to its steric bulk, prevent the catalytic reaction from proceeding.

Modulating Selectivity : By altering the side chain's structure, the selectivity of a peptide for different protein targets can be modified. The unique shape of the this compound side chain might favor binding to one receptor subtype over another, providing a pathway to more selective therapeutic agents.

Mechanisms of Interaction with Biological Macromolecules and Enzymes in In Vitro Biochemical Systems

Limited publicly available research exists detailing the specific mechanisms of interaction between this compound and biological macromolecules or enzymes in in vitro systems. Scientific literature searchable through public databases does not currently contain specific studies on its binding, inhibition, or modulation of enzyme activity.

While the broader class of non-canonical amino acids is of significant interest in biochemistry for their potential to be incorporated into peptides and proteins to study and modify biological function, research on this particular compound is not readily found. The unique stereochemistry and branched-chain structure of this compound suggest potential for specific interactions, but without experimental data, any proposed mechanism would be purely speculative.

Further research and publication in peer-reviewed journals are necessary to elucidate the biochemical roles and interactions of this specific amino acid.

Theoretical Studies and Computational Chemistry Applications to 2s 2 Amino 3,4 Dimethylhexanoic Acid

Quantum Chemical Calculations of Molecular Conformation, Electronic Structure, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intrinsic properties of a molecule in the absence of environmental effects (in vacuo) or with simplified solvent models. researchgate.netmdpi.com For (2S)-2-Amino-3,4-dimethylhexanoic acid, these methods can predict its most stable three-dimensional structures and provide a wealth of information about its electronic and spectroscopic nature.

The conformational landscape of this amino acid is complex due to the rotational freedom around several single bonds in its branched alkyl side chain. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. This allows for the identification of global and local energy minima, which correspond to the most stable and metastable conformers of the molecule. nih.gov

Once the stable geometries are determined, a variety of electronic properties can be calculated. mdpi.comresearchgate.net These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The MEP map highlights regions of positive and negative charge, indicating sites prone to electrophilic or nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Furthermore, quantum chemical methods can accurately predict spectroscopic properties. For instance, calculations of nuclear magnetic resonance (NMR) shielding tensors can predict the ¹³C and ¹H chemical shifts for each atom in the molecule, which are invaluable for interpreting experimental NMR spectra and confirming structural assignments. acs.orgnih.gov Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, allowing for the assignment of specific spectral bands to the stretching and bending modes of the molecule's functional groups. researchgate.net

Table 1: Representative Predicted Quantum Chemical Properties for this compound Note: These values are illustrative and based on typical results for similar branched-chain amino acids calculated using DFT methods (e.g., B3LYP/6-31G(d,p)). Actual values would require specific calculations for this molecule.

| Property | Illustrative Value | Significance |

|---|---|---|

| Relative Conformational Energy | ||

| Conformer A (Global Minimum) | 0.00 kcal/mol | Most stable gas-phase structure. |

| Conformer B | +1.5 kcal/mol | A metastable conformer accessible at room temperature. |

| Frontier Orbital Energies | ||

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | +1.8 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 8.3 eV | Indicator of chemical reactivity and stability. |

| Predicted Spectroscopic Data | ||

| Predicted ¹³C NMR Shift (Cα) | ~58 ppm | Aids in experimental structure verification. acs.org |

| Predicted C=O Stretch (IR) | ~1750 cm⁻¹ | Corresponds to the carboxylic acid carbonyl vibration. |

Molecular Dynamics Simulations for Understanding Solvent Interactions and Ligand Binding in Model Systems (In Silico)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly well-suited for understanding how this compound behaves in a biological environment, such as in aqueous solution, and how it might interact with proteins or other biomolecules. byu.eduacs.org

In an MD simulation, the molecule is placed in a simulation box, typically filled with explicit water molecules, to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the trajectory of each atom over time, often on the scale of nanoseconds to microseconds. nih.govacs.org

These simulations provide a dynamic picture of how water molecules arrange themselves around the amino acid, forming hydration shells. The analysis can reveal the number of water molecules in the first solvation shell, the average residence time of these water molecules, and the specific hydrogen bonding networks formed between the amino acid's carboxyl and amino groups and the surrounding solvent. researchgate.net The hydrophobic alkyl side chain of this compound would be expected to influence the local water structure, promoting aggregation in highly concentrated solutions to minimize unfavorable interactions with water. nih.gov

MD simulations are also instrumental in studying ligand binding. acs.org To investigate how this compound might bind to a hypothetical protein target, the amino acid (as the ligand) and the protein would be placed in a simulation box. nih.gov Over the course of the simulation, the ligand can be observed exploring the protein's surface and settling into potential binding pockets. unimi.it Techniques like steered MD or umbrella sampling can be used to calculate the free energy of binding (ΔG_bind), which quantifies the affinity of the ligand for the protein. rsc.org Analysis of the simulation trajectories can identify the key amino acid residues in the protein that form hydrogen bonds, salt bridges, or van der Waals contacts with the ligand, providing a detailed atomic-level understanding of the binding mode. nih.gov

In Silico Prediction of Chemical Reactivity and Stereochemical Outcomes in Synthetic Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and the likely outcomes of chemical reactions, which can be applied to the synthesis of this compound. These in silico methods can guide the design of synthetic routes by identifying potential side reactions and predicting the stereoselectivity of key steps. researchgate.netresearchgate.net

The electronic properties calculated by quantum mechanics (as discussed in 5.1) are direct predictors of chemical reactivity. For example, the MEP can identify the most likely sites for nucleophilic or electrophilic attack, while the energies of the frontier orbitals (HOMO and LUMO) help predict how the molecule will behave in pericyclic reactions or reactions with other molecules. rsc.org Computational models can also calculate reaction pathways and the energies of transition states. nih.gov By comparing the activation energies for different potential reaction pathways, chemists can predict which products are most likely to form under specific conditions. This is crucial for designing efficient syntheses of complex molecules like non-standard amino acids. nih.gov

Predicting stereochemical outcomes is a significant challenge in chemical synthesis. Computational modeling can be used to rationalize and predict the stereoselectivity of a reaction by calculating the energies of the diastereomeric transition states that lead to different stereoisomers. researchgate.net For the synthesis of this compound, which has multiple stereocenters, controlling the stereochemistry is paramount. A typical computational workflow would involve:

Proposing a plausible reaction mechanism for a key stereodetermining step.

Building 3D models of the transition states for all possible stereochemical pathways.

Calculating the free energy of each transition state using high-level quantum chemical methods.

Applying the Curtin-Hammett principle, where the ratio of products is determined by the difference in the free energies of the transition states. A lower transition state energy corresponds to the major product.

This approach allows synthetic chemists to screen different catalysts, reagents, and reaction conditions in silico to identify those most likely to produce the desired (2S) stereoisomer with high enantiomeric excess. acs.org

Table 2: Illustrative In Silico Reactivity and Stereoselectivity Analysis Note: This table presents a hypothetical scenario for a key synthetic step toward this compound, illustrating the type of data generated from computational analysis.

| Parameter | Pathway A (Leads to (2S) isomer) | Pathway B (Leads to (2R) isomer) | Implication |

|---|---|---|---|

| Transition State Energy (ΔG‡) | 20.5 kcal/mol | 22.3 kcal/mol | Pathway A is favored as it has a lower activation barrier. |

| Predicted Product Ratio | 95% | 5% | The energy difference of 1.8 kcal/mol corresponds to a high predicted stereoselectivity. |

| Key Stabilizing Interaction | H-bond between catalyst and substrate | Steric clash between substrate and catalyst | Analysis of the transition state geometry reveals the origin of selectivity. |

Structure-Activity Relationship (SAR) Studies for Analogs and Derivatives in Biochemical Contexts

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to understand how modifications to a chemical structure affect its biological activity. researchgate.net When applied to analogs of this compound, computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provides a systematic way to correlate molecular properties with biochemical function. nih.govfrontiersin.org

The process begins by creating a library of virtual analogs of this compound. This could involve systematically modifying the length or branching of the side chain, substituting atoms, or altering the stereochemistry. For each of these virtual analogs, a set of molecular descriptors is calculated. nih.gov These descriptors are numerical representations of various molecular properties, which can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, presence of specific functional groups (structural alerts). frontiersin.org

3D Descriptors: Molecular surface area, volume, shape indices, dipole moment. nih.gov

Once the descriptors are calculated for the library of analogs and their corresponding biological activities are determined (either experimentally or through other predictive models), a mathematical model is built to find a correlation. nih.gov The goal of QSAR is to create an equation of the form:

Activity = f(Descriptor 1, Descriptor 2, ...)

This model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. frontiersin.org For example, a QSAR model might reveal that increased hydrophobicity of the side chain positively correlates with binding affinity to a hypothetical receptor, while increased steric bulk at the C4 position is detrimental. acs.org These insights are invaluable for guiding the rational design of more potent or selective derivatives. mdpi.comacs.org

Table 3: Example of a QSAR Data Table for Hypothetical Analogs Note: This table illustrates the type of data used in a QSAR study. Activity values are hypothetical.

| Analog | Modification | LogP (Hydrophobicity) | Molecular Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent Compound | This compound | 2.1 | 155 | 10.5 |

| Analog 1 | 4-ethyl instead of 4-methyl | 2.5 | 165 | 8.2 |

| Analog 2 | 3-ethyl instead of 3-methyl | 2.5 | 164 | 15.1 |

| Analog 3 | 5-methyl addition | 2.6 | 168 | 7.5 |

| Analog 4 | Hydroxyl at C5 | 1.8 | 160 | 25.0 |

Emerging Research Directions and Potential Applications in Chemical Biology and Material Science

Development as a Chiral Building Block in Complex Organic Synthesis and Asymmetric Catalysis

Non-proteinogenic amino acids are highly valued as chiral building blocks in organic synthesis due to their inherent stereochemical integrity. nih.gov The defined (2S) configuration of 2-amino-3,4-dimethylhexanoic acid makes it an excellent starting material, or "chiral synthon," for the construction of complex molecules with specific three-dimensional arrangements. Synthetic chemists can leverage this pre-existing chirality to avoid complex and often inefficient steps required to set stereocenters, thereby streamlining the synthesis of intricate natural products and other target molecules. researchgate.net

Furthermore, the field of asymmetric organocatalysis, which uses small organic molecules to drive stereoselective reactions, presents a significant opportunity for derivatives of (2S)-2-amino-3,4-dimethylhexanoic acid. beilstein-journals.org Amino acids and their derivatives are known to be effective organocatalysts, particularly in aqueous systems. nih.gov By modifying the core structure of this compound, it is possible to design novel catalysts for reactions such as asymmetric aldol (B89426) additions or Michael additions. researchgate.net The unique steric bulk of the 3,4-dimethylhexyl side chain could influence the transition state of a catalyzed reaction, potentially leading to high levels of enantioselectivity that are different from those achieved with standard proteinogenic amino acids.

| Chiral Building Block Class | Derived From | Key Transformation | Application in Complex Synthesis |

|---|---|---|---|

| N,N-Dibenzylamino aldehydes | α-Amino Acids | Reduction of the carboxylic acid | Used in diastereoselective additions to form α-amino aziridines and other complex amine structures. nih.gov |

| Chiral Oxazolidinones | Amino Alcohols (derived from amino acids) | Cyclization with a carbonyl source | Serve as chiral auxiliaries to direct stereoselective alkylation, aldol, and acylation reactions. researchgate.net |

| α-Amino Aldehydes | N-protected Amino Acids | Partial reduction of an activated carboxyl group (e.g., thioester) | Key intermediates for reductive amination to create complex triamino acid building blocks. researchgate.net |

| Chiral Sulfinimines | Amino Acid Derivatives | Condensation with aldehydes/ketones | Used for the diastereoselective synthesis of chiral amines via Strecker-type reactions. researchgate.net |

Utility in the Design and Synthesis of Advanced Chemical Probes for Biological Research

The site-specific incorporation of non-canonical amino acids into proteins through genetic code expansion is a powerful technique for studying protein function. nih.gov this compound can serve as a scaffold for creating advanced chemical probes. Its unique side chain is not recognized by native cellular machinery, making it an ideal candidate for introducing novel functionalities into a protein without significant structural perturbation.

The branched alkyl side chain can be functionalized with various reporter groups, such as:

Fluorescent Dyes: To monitor protein localization, dynamics, and interactions in living cells. rsc.orgresearchgate.net

Vibrational Probes (e.g., C-D bonds, azides): For use in infrared spectroscopy to study protein structure and function in regions of the spectrum that are transparent for natural proteins. nih.gov

Photo-crosslinkers: To identify transient protein-protein interactions by covalently trapping binding partners upon photoactivation. nih.gov

Because the 3,4-dimethylhexyl group is chemically distinct from natural amino acid side chains, it can serve as a "handle" for bioorthogonal chemistry. This allows for the selective labeling of a target protein with a probe even in the complex environment of a living cell. nih.gov

| Probe Type | Example ncAA | Functionality | Application in Biological Research |

|---|---|---|---|

| Photo-crosslinker | p-Benzoyl-L-phenylalanine (pBpa) | Benzophenone group | Covalently captures interacting proteins upon UV irradiation to map protein interaction networks. nih.gov |

| Fluorescent Amino Acid | (2S)-2-amino-3-(7-hydroxy-2-oxo-2H-chromen-4-yl)propanoic acid | Coumarin fluorophore | Enables direct visualization of protein localization and dynamics within cells using fluorescence microscopy. nih.gov |

| Bioorthogonal Handle | Azidohomoalanine | Azide group | Allows for the specific attachment of probes (e.g., fluorophores, affinity tags) via "click" chemistry. nih.gov |

| Infrared Probe | Deuterated Methionine | Carbon-Deuterium (C-D) bond | Provides a unique vibrational signature in a transparent region of the protein IR spectrum for structural studies. nih.gov |

Future Avenues in Chemoenzymatic Synthesis and Biocatalysis for Amino Acid Derivatives

While traditional organic synthesis can produce this compound, chemoenzymatic and biocatalytic methods offer greener and more efficient alternatives. nih.gov These approaches leverage the high selectivity of enzymes to create chiral molecules with exceptional purity, often under mild reaction conditions. evitachem.com

| Feature | Traditional Chemical Synthesis | Chemoenzymatic / Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often requires chiral auxiliaries, resolution, or asymmetric catalysts; can have moderate to high selectivity. mdpi.com | Typically very high (often >99% ee) due to the intrinsic selectivity of enzymes. evitachem.com |

| Reaction Conditions | May involve harsh reagents, extreme temperatures, and high pressures. | Generally mild conditions (aqueous solution, room temperature, neutral pH). nih.gov |

| Environmental Impact | Can generate significant amounts of hazardous waste and use heavy metal catalysts. | Greener approach using biodegradable catalysts (enzymes) and often water as a solvent. taylorandfrancis.com |

| Substrate Scope | Broad applicability to a wide range of starting materials. | Often limited to specific substrates; enzyme engineering may be required for non-natural variants. nih.gov |

Exploration in Peptide and Peptidomimetic Engineering for Fundamental Biological and Structural Studies

Incorporating non-proteinogenic amino acids like this compound into peptides is a key strategy for creating novel biomaterials and research tools. researchgate.net Peptides are short chains of amino acids that play crucial roles in biology, but their application can be limited by poor stability and conformational flexibility. ebi.ac.uk The introduction of this amino acid can profoundly influence a peptide's properties.

The bulky and hydrophobic 3,4-dimethylhexyl side chain can be used to:

Induce Specific Conformations: The steric hindrance of the side chain can force the peptide backbone to adopt specific secondary structures, such as β-turns or helices, which can be studied using NMR and circular dichroism spectroscopy. nih.gov

Enhance Proteolytic Stability: Natural proteases are evolved to recognize specific proteinogenic amino acid residues. The unusual structure of this compound is resistant to cleavage, thereby increasing the half-life of the peptide in biological systems. rsc.org

Modulate Hydrophobicity: The lipophilic nature of the side chain can enhance a peptide's ability to interact with or insert into cell membranes, a useful property for designing cell-penetrating peptides or membrane-active agents.

These modified peptides, or peptidomimetics, are invaluable for fundamental studies of protein structure and for developing stable and conformationally defined scaffolds. nih.gov

| Property | Effect of ncAA Incorporation | Rationale | Example Application |

|---|---|---|---|

| Conformational Stability | Increased rigidity; induction of specific secondary structures (e.g., helices, turns). | Steric constraints imposed by the unique ncAA side chain restrict the peptide backbone's freedom of movement. nih.gov | Designing conformationally locked peptides to study receptor binding. |

| Proteolytic Resistance | Enhanced stability against degradation by proteases. | The ncAA structure is not a substrate for natural proteases, preventing cleavage at or near the incorporation site. rsc.org | Increasing the in vivo half-life of peptide-based therapeutics. |

| Hydrophobicity/Lipophilicity | Can be systematically tuned (increased or decreased). | The side chain of the ncAA can be designed to be highly aliphatic or polar. | Improving the membrane permeability of peptides for intracellular targeting. |

| Functional Versatility | Introduction of new chemical functionalities. | Side chains can contain groups for metal chelation, fluorescence, or bioorthogonal reactions. researchgate.net | Creating peptide-based biosensors or catalysts. |

Integration into New Chemical Entities for Basic Research Purposes (Non-Therapeutic)

Beyond its direct applications, this compound serves as a versatile scaffold for generating new chemical entities for basic research. Its core structure, containing amino and carboxylic acid groups, allows for straightforward derivatization using well-established synthetic methodologies. This enables the creation of libraries of novel small molecules for screening in non-therapeutic contexts.

For instance, the amino acid can be used as a central scaffold to which different chemical moieties are attached, creating structurally diverse compounds. These libraries can then be used in high-throughput screening to identify molecules that, for example, inhibit a specific enzyme, disrupt a protein-protein interaction, or act as agonists or antagonists for a cellular receptor. frontiersin.org The unique 3,4-dimethylhexyl group provides a distinct lipophilic domain that can be explored for its contribution to binding affinity and specificity in such screening campaigns. This approach accelerates the discovery of novel chemical tools for probing biological pathways and understanding fundamental cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.